![molecular formula C11H12O4S B1216664 2-[(2-甲氧基-2-氧代乙基)硫代]苯甲酸甲酯 CAS No. 6287-88-3](/img/structure/B1216664.png)

2-[(2-甲氧基-2-氧代乙基)硫代]苯甲酸甲酯

描述

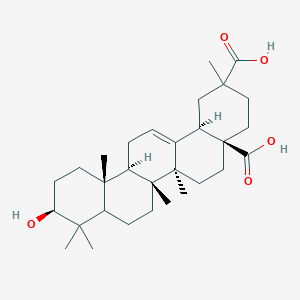

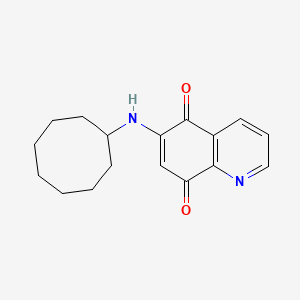

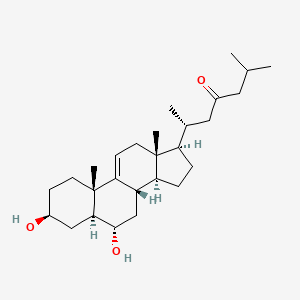

Molecular Structure Analysis The molecular structure of related compounds like methyl benzoate and its derivatives has been extensively studied, showing how substitutions on the benzene ring or the ester group can significantly alter the compound's photophysical and chemical properties. For example, the work by Soyeon Kim et al. (2021) on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate provides insight into the impact of methoxy and cyano groups on luminescence properties, which could be relevant for understanding the structural behavior of Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate (Kim et al., 2021).

Chemical Reactions and Properties Chemical reactions involving Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate derivatives are diverse, ranging from photophysical reactions to more complex organic syntheses. For instance, Cantrell (1973) discussed the photochemical reactions of methyl benzoate, including processes of hydrogen abstraction and cycloaddition, which highlight the reactive nature of the benzoyl group in such esters (Cantrell, 1973).

Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate in different environments. Studies like those by Ukrainets et al. (2014) on closely related compounds provide valuable insights into how substitutions on the molecule affect these physical properties (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for applications of Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate. The study by Baird et al. (2011) on the reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons conditions offers an example of how specific functional groups influence the chemical behavior of such molecules (Baird, Colomban, Turner, Teesdale‐Spittle, & Harvey, 2011).

科学研究应用

化学合成和反应性

- 环化和苯胺的形成: 2-{(2-{甲基[2-(甲氧羰基)苯基]氨基}-2-氧代乙基)磺酰基氨基}苯甲酸甲酯,2-[(2-甲氧基-2-氧代乙基)硫代]苯甲酸甲酯的衍生物,在碱存在下环化形成4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的2-取代苯胺(Ukrainets 等人,2014)。

光物理性质

- 光物理分析: 对2-羟基-4-(5-甲氧基噻吩-2-基)苯甲酸甲酯(一种与2-[(2-甲氧基-2-氧代乙基)硫代]苯甲酸甲酯密切相关的化合物)的研究揭示了受取代基团影响的独特发光性质(Kim 等人,2021)。

复杂分子的合成

- 前列腺素的合成: 2-[(2-甲氧基-2-氧代乙基)硫代]苯甲酸甲酯的衍生物已被用于合成前列腺素等复杂分子,证明了其在复杂有机合成中的用途(Valiullina 等人,2019)。

新型化合物合成

- 新型化合物的开发: 从2-(2-甲氧基-2-氧代乙基)呋喃和噻吩-3-羧酸甲酯以及2-(2-甲氧基-2-氧代乙基)苯甲酸甲酯开始合成新型化合物,展示了这种化学物质在生成新型结构方面的多功能性(Koza 等人,2013)。

催化应用

- 催化剂上的还原研究: 在 Y2O3 催化剂上还原结构相似的苯甲酸甲酯,表明 2-[(2-甲氧基-2-氧代乙基)硫代]苯甲酸甲酯具有潜在的催化应用(King & Strojny,1982)。

工艺优化

- 中间体合成优化: 结构相似的2-甲氧基-5-氨基磺酰基苯甲酸甲酯在反应条件方面进行了优化,证明了工艺优化在涉及 2-[(2-甲氧基-2-氧代乙基)硫代]苯甲酸甲酯的化学合成中的重要性(Xu 等人,2018)。

光化学反应

- 氢原子抽象和环加成: 苯甲酸甲酯的光化学反应涉及氢原子抽象和与烯烃的环加成,提供了对 2-[(2-甲氧基-2-氧代乙基)硫代]苯甲酸甲酯可能光化学行为的见解(Cantrell,1973)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethyl)sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-14-10(12)7-16-9-6-4-3-5-8(9)11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMQJUUBNSATNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279263 | |

| Record name | Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate | |

CAS RN |

6287-88-3 | |

| Record name | NSC12011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)

![6-Hydroxy-10,13-dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1216596.png)

![Benzo[h]quinoline-5,6-dione](/img/structure/B1216598.png)

![4-[[[(9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxymethyl]-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216599.png)